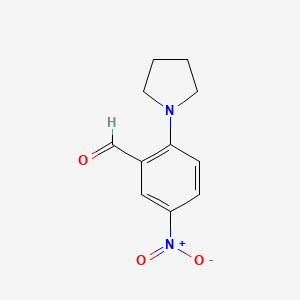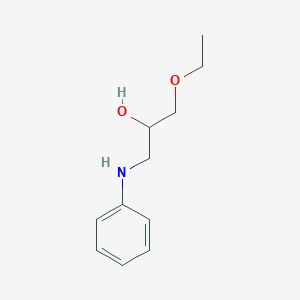
1-エトキシ-3-フェニルアミノプロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-phenylamino-propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an ethoxy group, a phenylamino group, and a hydroxyl group attached to a propane backbone. It is commonly used in proteomics research and has various applications in scientific research .
科学的研究の応用
1-Ethoxy-3-phenylamino-propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the synthesis of drugs with therapeutic properties.
準備方法
The synthesis of 1-Ethoxy-3-phenylamino-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with phenylamine in the presence of a base to form 3-phenylamino-propan-1-ol. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in the formation of 1-Ethoxy-3-phenylamino-propan-2-ol. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
1-Ethoxy-3-phenylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-ethoxy-3-phenylamino-propan-2-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 1-ethoxy-3-phenylamino-propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the ethoxy group with a bromine atom.
作用機序
The mechanism of action of 1-Ethoxy-3-phenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylamino group can participate in aromatic interactions, affecting the binding affinity and specificity of the compound. These interactions can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
類似化合物との比較
1-Ethoxy-3-phenylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a methoxy group instead of an ethoxy group, resulting in slightly different chemical properties and reactivity.
1-Ethoxy-3-methylamino-propan-2-ol: This compound has a methylamino group instead of a phenylamino group, which affects its biological activity and interactions.
1-Ethoxy-3-phenylamino-butan-2-ol: This compound has an additional carbon in the backbone, leading to differences in physical properties and reactivity.
The uniqueness of 1-Ethoxy-3-phenylamino-propan-2-ol lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
1-anilino-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBMWKQVDGRHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
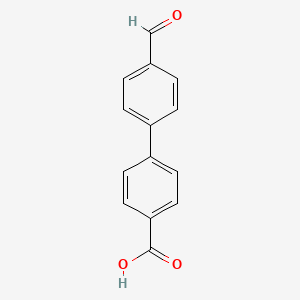
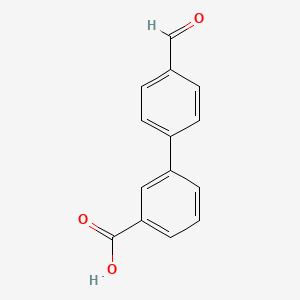
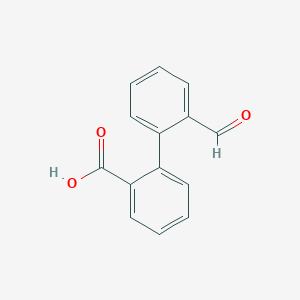
![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)
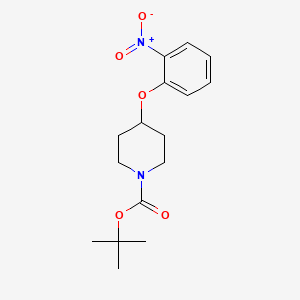

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)



